Phenylhydrazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
phenylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |
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InChI Key |
JOVOSQBPPZZESK-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2.ClH, C6H9ClN2 | |
| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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Related CAS |
100-63-0 (Parent) | |
| Record name | Phenylhydrazine hydrochloride | |
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| Record name | Phenylhydrazine hydrochloride | |
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DSSTOX Substance ID |
DTXSID3021148 | |
| Record name | Phenylhydrazine hydrochloride | |
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Molecular Weight |
144.60 g/mol | |
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Physical Description |
Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |
| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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| Record name | Phenylhydrazine hydrochloride | |
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Boiling Point |
Not pertinent; it decomposes (EPA, 1998) | |
| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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Density |
Greater than 1 at 68 °F (EPA, 1998) | |
| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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CAS No. |
59-88-1, 27140-08-5 | |
| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |
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| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |
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| Record name | Phenylhydrazine hydrochloride | |
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| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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Melting Point |
469 to 475 °F (EPA, 1998) | |
| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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Synthetic Methodologies and Process Optimization
Classical Synthesis Routes
The conventional approach to synthesizing phenylhydrazine (B124118) hydrochloride involves a two-step process: the diazotization of aniline (B41778) followed by a reduction reaction and subsequent salt formation.
The initial and most critical stage in the synthesis is the diazotization of aniline. doubtnut.com This reaction is typically carried out by treating aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures, generally between 0 and 5°C. guidechem.comchemicalnote.com The low temperature is crucial to prevent the decomposition of the unstable diazonium salt formed, benzenediazonium (B1195382) chloride. guidechem.com
The general chemical equations for the diazotization of aniline are as follows:
Ar-NH₂ + HCl → Ar-NH₂·HCl guidechem.com
NaNO₂ + HCl → HNO₂ + NaCl guidechem.com
Ar-NH₂ + 2HCl + NaNO₂ → Ar-N₂Cl + NaCl + 2H₂O guidechem.com
Once the benzenediazonium chloride is formed, it undergoes reduction to yield phenylhydrazine. Various reducing agents can be employed for this purpose. Commonly used agents in laboratory and industrial settings include:
Sodium sulfite (B76179) (Na₂SO₃) and Sodium bisulfite (NaHSO₃): This is a widely used method where the diazonium salt solution is added to a solution of sodium sulfite. patnawomenscollege.inorgsyn.org The resulting intermediate is then hydrolyzed with acid to produce phenylhydrazine. omanchem.com A mixture of sodium sulfite and sodium bisulfite is often utilized in industrial production. google.com
Stannous chloride (SnCl₂): In the presence of hydrochloric acid, stannous chloride is an effective reducing agent for converting benzenediazonium chloride to phenylhydrazine hydrochloride. chemicalbook.combrainly.indoubtnut.comsarthaks.com This method is frequently used for laboratory-scale preparations. google.comprepchem.com
Zinc dust (Zn): Zinc dust in the presence of an acid like acetic acid or hydrochloric acid can also be used for the reduction. prepchem.comdoubtnut.com
The reaction with sodium sulfite involves the formation of an intermediate diazosulfonate, which is then reduced and hydrolyzed. guidechem.com The process using stannous chloride directly reduces the diazonium group to the hydrazine (B178648) group. doubtnut.com
Following the reduction of the diazonium salt, the resulting phenylhydrazine is typically in the form of a free base or a salt. To obtain this compound, the reaction mixture is acidified with hydrochloric acid. patnawomenscollege.in The addition of concentrated HCl causes the precipitation of this compound as crystals. mdpi.com
The crystallization process is a critical step for purification. The crude this compound, which may be yellowish or pinkish, can be further purified by recrystallization from water. orgsyn.org This involves dissolving the crude product in hot water, often with the addition of activated charcoal to remove colored impurities, followed by filtration and cooling to induce the formation of purer, often white, crystals. orgsyn.org The solubility of this compound decreases significantly in the presence of excess hydrochloric acid, which aids in maximizing the yield of the crystallized product. mdpi.com
Advanced and Continuous Flow Synthesis Techniques
In an effort to improve safety, efficiency, and environmental footprint, advanced synthesis techniques are being explored. One such approach involves catalytic hydrogenation. A patented method describes the diazotization of aniline followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com This method operates at temperatures between 15-35°C and pressures of 0.2-1.5 MPa. google.com
Continuous flow synthesis offers several advantages over traditional batch processing, including better temperature control, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. While specific details on continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of converting batch reactions like diazotization and reduction to a continuous flow setup are a general trend in modern chemical manufacturing to improve process control and safety.
Another innovative approach detailed in a patent involves reacting aniline with butanone azine in the presence of a hydrazonium salt catalyst. google.com This method is presented as a more environmentally friendly alternative to the classical diazo-reaction route, with claims of high yield, recyclable catalysts, and reduced waste. google.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste.
Key parameters that are often optimized include:
Temperature: As previously mentioned, maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt. guidechem.com
Reagent Stoichiometry: The molar ratio of aniline to sodium nitrite and hydrochloric acid is carefully controlled. An excess of hydrochloric acid can help to suppress the decomposition of the diazonium salt. guidechem.com
Reaction Time: The duration of the diazotization and reduction steps is optimized to ensure complete reaction without promoting the formation of byproducts. For instance, shortening the diazotization time can reduce the likelihood of side reactions. guidechem.com
pH: The acidity of the reaction medium is important. The reduction with sodium sulfite, for example, requires careful pH control to avoid the formation of undesirable red-colored products. orgsyn.org
Purification Methods: The choice of purification method significantly impacts the final purity. Recrystallization from water with the aid of activated charcoal is a common and effective method for obtaining high-purity this compound. orgsyn.org The addition of excess hydrochloric acid during crystallization enhances the precipitation and yield. orgsyn.org
Research has shown that by carefully controlling these factors, product purity can be significantly improved. For example, one study achieved a product purity of 85.90% and a yield of 89.35% by optimizing various reaction conditions. guidechem.com Another method, involving a different synthetic route starting from N-phenylurea, reported a yield of 89.3%. google.com
Below is an interactive data table summarizing the impact of different reducing agents on the synthesis of phenylhydrazine.
| Reducing Agent | Typical Reaction Conditions | Reported Yield | Notes |
| Sodium Sulfite/Bisulfite | Aqueous solution, followed by acid hydrolysis | 75% - 84% orgsyn.orgprepchem.com | Widely used in industrial processes. google.com |
| Stannous Chloride | In the presence of hydrochloric acid | 98% chemicalbook.com | Common in laboratory preparations. google.comprepchem.com |
| Zinc Dust | With acetic acid or hydrochloric acid | 75% prepchem.com | An alternative laboratory method. |
| Catalytic Hydrogenation (Pd/C) | 15-35°C, 0.2-1.5 MPa google.com | Not explicitly stated | A more modern, potentially "greener" approach. |
Applications in Organic Synthesis and Reaction Mechanisms
Formation of Hydrazones and Their Derivatives
Phenylhydrazine (B124118) hydrochloride is widely used to form phenylhydrazones through reaction with aldehydes and ketones. wikipedia.orgresearchgate.net These hydrazone derivatives are stable, crystalline solids that serve as crucial intermediates in various synthetic pathways. The reaction is a cornerstone of carbonyl group characterization and functionalization. wikipedia.orgresearchgate.net
The formation of a phenylhydrazone begins with the nucleophilic addition of phenylhydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.net Phenylhydrazine hydrochloride is typically neutralized in situ or used in a buffered solution to free the nucleophilic phenylhydrazine base. The nitrogen atom of the -NH2 group acts as the nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule, a process often referred to as a condensation or dehydration reaction, to yield the final phenylhydrazone product. researchgate.net
The general mechanism can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The carbinolamine is protonated on the oxygen, and a molecule of water is eliminated, forming a C=N double bond.
This reaction is fundamental in both synthesis and analytical chemistry for the detection and derivatization of carbonyl compounds. wikipedia.org
| Carbonyl Compound | Reactant | Product | Reference |
|---|---|---|---|
| Acetaldehyde | Phenylhydrazine | Acetaldehyde phenylhydrazone | researchgate.net |
| Acetone | Phenylhydrazine | Acetone phenylhydrazone | researchgate.net |
| Simple Sugars (e.g., Glucose) | Phenylhydrazine | Osazones (bis-phenylhydrazones) | wikipedia.orgresearchgate.net |
Azines are compounds containing the R2C=N-N=CR2 functional group, typically formed from the reaction of two equivalents of a carbonyl compound with hydrazine (B178648) (H2N-NH2). The direct synthesis of azines from this compound is not a standard transformation, as the reaction with a carbonyl compound preferentially stops at the stable phenylhydrazone stage.
However, phenylhydrazones can serve as precursors for the synthesis of unsymmetrical azines (where the two R groups are different). The preparation of unsymmetrical azines is challenging, but methods have been developed that involve the conversion of a pre-formed hydrazone. For instance, a triisopropylsilyl hydrazone can be desilylated and then reacted with a second, different carbonyl compound to produce the desired unsymmetrical azine. sciencesnail.com This highlights an indirect role for phenylhydrazine derivatives in accessing this class of compounds.
Fischer Indole (B1671886) Synthesis and Related Heterocyclic Chemistry
Perhaps the most renowned application of phenylhydrazine and its salts is the Fischer indole synthesis, a powerful method for preparing indoles, which are prevalent heterocyclic motifs in pharmaceuticals and natural products. wikipedia.orgwikipedia.org Discovered by Emil Fischer in 1883, this reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.org
The reaction proceeds via the following key steps:
Formation of Phenylhydrazone: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement (specifically, a Claisen-like rearrangement), which forms a new carbon-carbon bond.
Aromatization: The resulting intermediate loses a molecule of ammonia (B1221849) (or an amine) and undergoes rearomatization to form the stable indole ring system. who.int
The choice of acid catalyst, which can range from HCl and H2SO4 to polyphosphoric acid, is crucial for the reaction's success. wikipedia.org This synthesis is exceptionally versatile, allowing for the preparation of a wide array of substituted indoles by varying the starting phenylhydrazine and carbonyl compound. wikipedia.orgwikipedia.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Reaction of phenylhydrazine with a carbonyl compound | Phenylhydrazone |
| 2 | Isomerization of the phenylhydrazone | Enamine ('ene-hydrazine') |
| 3 | Acid-catalyzed cyclic rearrangement | Diimine |
| 4 | Elimination of ammonia and proton loss | Aromatic Indole |
Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
This compound serves as a critical intermediate in the pharmaceutical industry for the synthesis of various bioactive compounds. Its ability to participate in the formation of heterocyclic rings, most notably indoles and pyrazoles, makes it an indispensable building block for drug development.
A historically significant application of phenylhydrazine is in the synthesis of pyrazolone-based drugs. Shortly after its discovery, phenylhydrazine was used by Ludwig Knorr to synthesize Antipyrine (phenazone), one of the first synthetic antipyretic (fever-reducing) and analgesic (pain-relieving) drugs. researchgate.net The synthesis involves the condensation of phenylhydrazine with ethyl acetoacetate (B1235776) followed by methylation. Antipyrine and its derivatives became widely used medications for treating fever and pain. researchgate.net This discovery paved the way for a new class of non-steroidal anti-inflammatory drugs (NSAIDs).
The versatility of phenylhydrazine derivatives extends to the synthesis of drugs for cardiovascular and inflammatory conditions.
Anti-inflammatory Agents: A prominent example is the synthesis of Indomethacin, a potent NSAID used to treat inflammation and pain. A traditional synthesis of Indomethacin begins with 4-methoxyphenylhydrazine (a derivative of phenylhydrazine). This starting material is reacted with methyl levulinate to form a hydrazone, which then undergoes the Fischer indole synthesis to construct the core indole structure of the drug. nih.gov
Antihypertensive Agents: Phenylhydrazine derivatives are also used to create compounds with antihypertensive (blood pressure-lowering) properties. For instance, novel 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized and shown to possess peripheral vasodilator activity, similar to the established antihypertensive drug hydralazine. These syntheses demonstrate the role of the hydrazine moiety in building heterocyclic systems capable of modulating blood pressure.
Preparation of Anti-cancer and Anti-diabetic Agents
This compound serves as a crucial starting material and intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications, including in the development of anti-cancer and anti-diabetic agents.
In the realm of oncology, new derivatives of phenylhydrazine have been synthesized and evaluated for their anti-proliferative activities. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net One approach involves the reaction of phenylhydrazine with a series of aromatic aldehydes in glacial acetic acid to form benzylidene derivatives. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net These synthesized compounds, characterized by a benzene (B151609) ring attached to a hydrazine moiety which then connects to an aromatic aldehyde, have been tested against various cancer cell lines. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net Specifically, cytotoxic assays have been conducted using HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines to determine the anti-proliferative effects of these novel compounds. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net
While direct synthesis of established anti-diabetic drugs using this compound is less commonly documented in the provided results, the core structure of phenylhydrazine is utilized in creating compounds with antihyperglycemic properties. For instance, a series of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidine derivatives have been synthesized and assessed for their ability to lower blood glucose levels. nih.gov The synthesis involves coupling a chloro derivative of an oxazolidinone with a substituted phenylhydrazine. nih.gov The resulting compounds have shown significant reductions in blood glucose levels in both streptozotocin (B1681764) (STZ)-induced diabetic rat models and sucrose-loaded models. nih.gov
The following table summarizes representative compounds and their biological activities:
| Compound Classification | Target Application | Key Reaction | Biological Activity |
| Benzylidene derivatives of Phenylhydrazine | Anti-cancer | Condensation with aromatic aldehydes | Demonstrated anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. scirp.orgaustinpublishinggroup.comscirp.orgresearchgate.net |
| 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines | Anti-diabetic | Coupling with a chloro-oxazolidinone derivative | Significant reduction in blood glucose levels in STZ-induced and sucrose-loaded rat models. nih.gov |
Role in Amino Acid and Natural Product Modification
This compound plays a role in the chemical modification and characterization of amino acids and natural products. One of the classical applications is in the characterization of sugars through the formation of osazones. wikipedia.org This reaction involves the phenylhydrazine reacting with the aldehyde or ketone group of a sugar, as well as the adjacent alcohol group, to form a crystalline derivative with a sharp melting point, which aids in the identification of the sugar. wikipedia.org
In the context of amino acid chemistry, phenylhydrazine can be used in the synthesis of α-N-protected amino acid hydrazides. unityfvg.itthieme-connect.de The process can involve the reaction of a protected amino acid with phenylhydrazine. unityfvg.it For instance, when a mixed anhydride (B1165640) of an α-N-protected amino acid is reacted with phenylhydrazine, it selectively yields 1-acyl-2-phenylhydrazine. unityfvg.it This method provides a pathway to synthesize amino acid hydrazides, which are valuable intermediates in peptide chemistry and drug discovery. unityfvg.itthieme-connect.de
Furthermore, hydrazine and its derivatives, including phenylhydrazine, have been used for the chemical modification of peptides. nih.gov These modifications can lead to the cleavage of specific peptide bonds, which is a useful tool in protein sequencing and analysis. nih.gov For example, treatment of peptides with hydrazine can result in the cleavage of Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser peptide bonds. nih.gov
Synthesis of Azo Dyes and Other Aromatic Compounds
This compound is a key precursor in the synthesis of azo dyes and various other aromatic compounds. wikipedia.orgresearchgate.net Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings.
The synthesis of azo dyes can be achieved through the oxidation of phenylhydrazine derivatives in an acidic medium, followed by coupling with a suitable aromatic compound. researchgate.net For example, the oxidation of phenylhydrazine-4-sulfonic acid can form a diazonium cation, which then undergoes electrophilic coupling with a compound like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce an azo dye. researchgate.net
Beyond azo dyes, phenylhydrazine is a fundamental reagent in the Fischer indole synthesis, a versatile method for preparing indoles. wikipedia.org Indoles are important heterocyclic aromatic compounds that are intermediates in the synthesis of a wide array of dyes and pharmaceuticals. wikipedia.org
Arylation of Organic Molecules
This compound is utilized as an arylating agent in various organic reactions, providing a method for the introduction of a phenyl group onto other organic molecules. acs.orgnih.govresearchgate.netiitj.ac.in This can be achieved through both metal-catalyzed and metal-free reaction conditions.
One approach involves the generation of aryl radicals from aryl hydrazines, which can then be used to arylate other molecules. acs.org For instance, reacting phenylhydrazine with catalytic iodine in the open air can generate aryl radicals that subsequently react with substituted 1,4-naphthoquinones to yield arylated products. acs.org
Phenylhydrazine can also act as an initiator for the direct arylation of unactivated arenes through a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.goviitj.ac.in In this process, phenylhydrazine, in the presence of a base like potassium tert-butoxide, initiates a radical chain reaction that leads to the arylation of an aromatic C-H bond. nih.gov This method offers a practical approach for the synthesis of a variety of substituted biaryls. nih.goviitj.ac.in
Furthermore, palladium-catalyzed cross-coupling reactions can utilize phenylhydrazine as an arylating reagent. researchgate.netbeilstein-journals.org For example, the denitrogenative cross-coupling of aryl halides with arylhydrazines, catalyzed by palladium complexes, can lead to the formation of biaryl compounds. researchgate.net
The following table provides a summary of different arylation methods using phenylhydrazine:
| Arylation Method | Key Reagents/Catalysts | Substrate | Product |
| Radical Arylation | Catalytic Iodine, Air | Substituted 1,4-Naphthoquinones | Arylated 1,4-Naphthoquinones acs.org |
| Base-Promoted Homolytic Aromatic Substitution (BHAS) | Potassium tert-butoxide | Unactivated Arenes | Substituted Biaryls nih.goviitj.ac.in |
| Palladium-Catalyzed Cross-Coupling | Palladium Complexes | Aryl Halides | Biaryls researchgate.net |
Analytical Research Methodologies for Phenylhydrazine Hydrochloride
Spectroscopic Techniques for Characterization and Detection
Spectroscopy is a cornerstone in the analysis of Phenylhydrazine (B124118) hydrochloride, providing insights into its electronic structure, molecular vibrations, and concentration in samples.
UV-Vis Spectrophotometry for Detection and Quantification
UV-Vis spectrophotometry serves as a versatile tool for the detection and quantification of Phenylhydrazine hydrochloride. The intrinsic ultraviolet absorbance of the phenyl ring allows for direct measurement, although derivatization techniques are often employed to enhance sensitivity and selectivity, especially in complex matrices.
Direct spectrophotometric analysis can be performed, as phenylhydrazine exhibits a maximum absorption wavelength at approximately 232 nm google.com. However, methods involving a chromogenic reaction are common for trace analysis. For instance, a validated method for air sampling involves reaction with phosphomolybdic acid, with the resulting colored complex being measured at 730 nm in the visible spectrum cdc.gov. This particular method was validated over a range of 10.37 to 44.8 mg/m³ with an average recovery of 95% cdc.gov. Another approach is based on the inhibitory effect of phenylhydrazine on certain chemical reactions, which can be monitored spectrophotometrically at 525 nm researchgate.net. This kinetic method allows for the determination of phenylhydrazine in the range of 4.60×10⁻⁷ to 7.40×10⁻⁵ M researchgate.net.
To overcome interference from sample matrices in pharmaceutical analysis, pre-column derivatization is used in conjunction with HPLC-UV detection nih.gov. A notable derivatization agent is 4-nitrobenzaldehyde, which reacts with phenylhydrazine to form a hydrazone . This derivative shifts the maximum absorption wavelength significantly to 416 nm, a region in the visible spectrum where most drug substances have little to no absorption, thereby reducing matrix interference . This derivatization strategy has achieved limits of detection (LOD) and quantification (LOQ) as low as 0.008 µg/mL and 0.02 µg/mL, respectively .
UV-Vis Spectrophotometry Methods for Phenylhydrazine
| Methodology | Reagent/Principle | Wavelength (λmax) | Matrix | Detection/Quantification Limit | Source |
|---|---|---|---|---|---|
| Direct Detection | Inherent UV Absorbance | ~232 nm | Pharmaceuticals | Not specified | google.com |
| Visible Spectrophotometry | Phosphomolybdic Acid | 730 nm | Air | Working Range: 5-45 mg/m³ | cdc.gov |
| Kinetic Method | Inhibition Effect | 525 nm | Water | LOD: 1.85×10⁻⁷ M | researchgate.net |
| Pre-column Derivatization (for HPLC-UV) | 4-Nitrobenzaldehyde | 416 nm | Drug Substances | LOD: 0.008 µg/mL; LOQ: 0.02 µg/mL |
REMPI Spectroscopy for Electronic Transitions
Resonance-Enhanced Multiphoton Ionization (REMPI) is a powerful and highly selective technique used to study the electronic states of molecules like phenylhydrazine wikipedia.orgosti.govaps.org. This method involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state, and a subsequent photon provides the energy needed for ionization wikipedia.org. The resulting ions are then detected, often by a time-of-flight mass spectrometer, allowing for mass-selective spectroscopy ias.ac.innih.gov.
Detailed research on phenylhydrazine using REMPI spectroscopy has provided significant insights into its molecular structure and electronic transitions. Theoretical calculations combined with resonant two-photon ionization (R2PI) spectroscopy have shown a conversion of the orbital hybridization of the terminal nitrogen atom (Nβ) from sp³-like in the ground state (S₀) to sp²-like in the first excited state (S₁) nih.gov. This change suggests that the lone pair electrons of the Nβ atom become involved in an extended p-p-π conjugation across the molecule in the excited state nih.gov.
The S₁←S₀ electronic transition's band origin for phenylhydrazine has been experimentally determined to be 33,610 cm⁻¹ nih.gov. Furthermore, by using two-color R2PI spectroscopy, the adiabatic ionization energy (IE) of phenylhydrazine was measured to be 62,829 ± 15 cm⁻¹ nih.gov. Studies on van der Waals complexes of phenylhydrazine with argon atoms showed red-shifts in the S₁←S₀ transition, indicating weak intermolecular interactions nih.gov.
Key Spectroscopic Data for Phenylhydrazine from REMPI Studies
| Spectroscopic Parameter | Value | Technique | Source |
|---|---|---|---|
| S₁←S₀ Band Origin | 33,610 cm⁻¹ | 1C-R2PI | nih.gov |
| Adiabatic Ionization Energy (IE) | 62,829 ± 15 cm⁻¹ | 2C-R2PI | nih.gov |
| S₁←S₀ Red-shift (Phenylhydrazine-Ar) | 39 cm⁻¹ | 1C-R2PI | nih.gov |
| S₁←S₀ Red-shift (Phenylhydrazine-Ar₂) | 80 cm⁻¹ | 1C-R2PI | nih.gov |
FTIR Spectroscopy Applications in Structural Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural analysis of chemical compounds, including this compound richmondscientific.comijsdr.org. It works by measuring the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups ijsdr.orgdrawellanalytical.com.
The FTIR spectrum of phenylhydrazine is characterized by distinct absorption bands corresponding to its functional groups. A significant feature is a broad absorption peak observed around 3332 cm⁻¹, which is assignable to the N-H stretching vibrations of the primary amine group (NH₂) in the hydrazine (B178648) moiety researchgate.net. The spectrum also contains bands corresponding to aromatic C-H stretching and C=C ring stretching vibrations from the phenyl group. When phenylhydrazine reacts to form derivatives like phenylhydrazones, the FTIR spectrum changes accordingly. For example, the formation of an azomethine (C=N) bond introduces a new absorption peak typically in the 1690-1590 cm⁻¹ region, while the N-H band is retained, confirming the structural modification researchgate.net. This makes FTIR an invaluable tool for verifying the identity and purity of this compound and for monitoring chemical reactions involving this compound richmondscientific.com.
Characteristic FTIR Absorption Bands for Phenylhydrazine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H (Hydrazine) | Stretching | ~3332 (broad) | researchgate.net |
| C-H (Aromatic) | Stretching | ~3088 | researchgate.net |
| C=C (Aromatic) | Ring Stretching | Not specified |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, particularly at trace levels.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of this compound, especially for impurity profiling and quantification in pharmaceuticals and environmental samples semanticscholar.orggoogle.com. Reversed-phase (RP) HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase sielc.com.
A variety of HPLC methods have been developed, tailored to specific analytical needs. For instance, this compound can be analyzed using a C18 column with a mobile phase consisting of acetonitrile and water, with phosphoric acid as a modifier sielc.comrasayanjournal.co.in. For detecting trace-level genotoxic impurities in bulk drugs, methods with high sensitivity have been developed, capable of reaching detection limits as low as 0.75 ppm google.com. Such methods may use a phenyl-bonded silica gel stationary phase with gradient elution to achieve the necessary separation and sensitivity google.com.
Method specificity and sensitivity can be further enhanced through pre-column derivatization, as discussed in the UV-Vis section . This approach is particularly useful for impurity analysis in drug substances like edaravone, where specific HPLC conditions—including mobile phase pH, detection wavelength (226-238 nm), and column temperature—are optimized to ensure complete separation from the active pharmaceutical ingredient and other impurities google.com.
Selected HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reported Sensitivity | Source |
|---|---|---|---|---|---|
| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | General Analysis | Not specified | sielc.com |
| Waters X-Bridge C18 | Acetonitrile, Water (gradient) | UV | Impurity Profiling | LOD: ~0.02% for related impurities | rasayanjournal.co.in |
| Phenyl bonded silica gel | Organic phase and buffer (gradient) | UV (260 nm) | Residue in Bulk Drugs | LOD: 0.75 ppm | google.com |
| Octadecylsilane bonded silica | Acetate buffer, Methanol/Acetonitrile | UV (226-238 nm) | Impurity in Edaravone | LOQ: 0.16 ng | google.com |
Gas Chromatography (GC) for Trace Analysis
Gas Chromatography (GC) is another powerful technique for the trace analysis of phenylhydrazine, often employed for environmental and industrial hygiene monitoring nih.govcdc.gov. Due to the low volatility and polar nature of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis cdc.govresearchgate.net.
Various derivatization strategies have been explored. One common approach involves reacting phenylhydrazine with an aldehyde or ketone to form a stable phenylhydrazone derivative nih.gov. For example, the NIOSH method involves derivatization with 2-furaldehyde; however, this method was found to yield two derivative peaks, complicating analysis unless capillary columns are used nih.gov. Another method using acetone for derivatization produced a single peak but with limited stability nih.gov. These findings highlight the critical role of the derivatization step in developing a robust GC method.
For sample collection, especially from air, phenylhydrazine is often trapped in an acidic solution or on an acid-coated silica gel sorbent cdc.govresearchgate.net. Following separation on the GC column, detection can be achieved using various detectors, including a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity, or a Mass Spectrometer (MS) for definitive identification and high sensitivity cdc.gov.
Gas Chromatography (GC) Methods for Phenylhydrazine Trace Analysis
| Derivatization Agent | Detector | Application/Matrix | Key Findings/Notes | Source |
|---|---|---|---|---|
| 2-Furaldehyde | Not specified | Industrial Hygiene Air Monitoring | Yields two derivatization peaks; requires capillary columns for separation. | nih.gov |
| Acetone | Not specified | Industrial Hygiene Air Monitoring | Yields a single peak but has limited stability. | nih.gov |
| General Aldehydes/Ketones | FID, NPD, MS | Biological and Environmental Samples | Derivatization is generally required for volatility and stability. | cdc.gov |
Colorimetric Assays for Specific Compound Detection
Colorimetric assays represent a significant methodology for the detection and quantification of this compound. These methods are predicated on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of phenylhydrazine. Various reagents have been utilized to achieve this, each with specific reaction mechanisms and analytical parameters.
One established method involves the reaction of phenylhydrazine with 4-dimethylaminocinnamaldehyde. tandfonline.com This reaction leads to the formation of a Schiff base, a colored condensed product, which can be measured spectrophotometrically at wavelengths between 370–555 nm. tandfonline.com Another prominent technique, outlined by the National Institute for Occupational Safety and Health (NIOSH), uses phosphomolybdic acid as a reagent. In this colorimetric method, the absorbance is measured at a wavelength of 730 nm. cdc.gov The NIOSH method has been validated for a working range of 1.1 to 11 ppm (5 to 45 mg/m³) for a 100-L air sample. cdc.gov
Further research has explored other reagents for the spectrophotometric determination of phenylhydrazine. These include cacotheline and copper (II) nitrate. cdc.gov A cloud point extraction method has also been developed, which enhances the sensitivity of the detection. This technique is based on the reaction of phenylhydrazine with p-nitrobenzaldehyde to form a colored phenylhydrazone. asianpubs.org The product is then concentrated in a surfactant-rich phase and measured spectrophotometrically at 427 nm, allowing for the detection of ultra-trace quantities. asianpubs.org The linearity for this method was established in the range of 4.0-600 ng/mL, with a detection limit of 1.80 ng/mL. asianpubs.org Fluorescent probes with an aldehyde as the recognition group have also been developed for the selective detection of phenylhydrazine. researchgate.net
The table below summarizes the key aspects of various colorimetric assays for this compound detection.
| Reagent | Principle | Wavelength (λmax) | Detection Range | Limit of Detection (LOD) |
| 4-dimethylaminocinnamaldehyde | Schiff Base Formation | 370–555 nm | Not Specified | Not Specified |
| Phosphomolybdic Acid | Colorimetry | 730 nm | 0.5 to 4.4 mg per sample cdc.gov | 0.2 mg per sample cdc.gov |
| Copper (II) Nitrate | Spectrophotometry | Not Specified | 0.1 to 3.0 mg cdc.gov | Not Specified |
| Cacotheline | Photometry | Not Specified | 0.1 to 2 mg cdc.gov | Not Specified |
| p-Nitrobenzaldehyde | Phenylhydrazone Formation | 427 nm | 4.0-600 ng/mL asianpubs.org | 1.80 ng/mL asianpubs.org |
Qualitative and Quantitative Analysis of Carbonyl Compounds
This compound is a classical reagent used in the qualitative and quantitative analysis of carbonyl compounds, namely aldehydes and ketones. sjpas.comvedantu.comuni.edu The fundamental reaction involves the nucleophilic addition of phenylhydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a corresponding phenylhydrazone. sjpas.comvedantu.com
Qualitative Analysis
For qualitative purposes, the formation of a precipitate upon reacting a sample with phenylhydrazine indicates the presence of an aldehyde or a ketone. uni.edu These phenylhydrazone derivatives are typically solid crystalline compounds with characteristic melting points, which can be used for identification. uni.edu The appearance of the product can also provide initial clues; aromatic carbonyls tend to form red precipitates, while aliphatic carbonyls often yield yellow precipitates. sjpas.com This reaction is a foundational method for identifying the carbonyl functional group in organic compounds. sjpas.com
Quantitative Analysis
While qualitative identification is common, the reaction can also be adapted for quantitative analysis. The determination of carbonyl compounds can be achieved by measuring the amount of phenylhydrazone formed. A related reagent, 2,4-dinitrophenylhydrazine (DNPH), is widely used for quantitative analysis due to the high stability and strong UV absorptivity of its derivatives, which are often analyzed using High-Performance Liquid Chromatography (HPLC). fishersci.comijcpa.in The underlying principle of derivatization is identical to that of phenylhydrazine.
The rate of phenylhydrazone formation is a critical factor in quantitative methods and depends on the structure of the carbonyl compound and the reaction conditions, such as pH. researchgate.net Research has been conducted to measure the reaction rates of phenylhydrazine with a variety of carbonyl compounds, which is essential for developing robust quantitative assays. researchgate.net
The following table presents data on the reaction rates of phenylhydrazine with different carbonyl compounds under specific buffer conditions.
| Carbonyl Compound | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 4-Methoxybenzaldehyde | Phosphate | 0.057 |
| Benzaldehyde | Phosphate | 0.20 |
| 3-Formylpyridine | Phosphate | 0.26 |
| 4-Methoxybenzaldehyde | 2-(Aminomethyl)imidazole | 1.34 |
| Benzaldehyde | 2-(Aminomethyl)imidazole | 1.82 |
| 3-Formylpyridine | 2-(Aminomethyl)imidazole | 1.37 |
Data sourced from a study on reaction rates in catalyzing buffers at pH 7.4. researchgate.net
Biochemical and Biological Research Applications
Induction of Oxidative Stress in Biological Systems
Phenylhydrazine (B124118) is a potent inducer of oxidative stress, particularly within erythrocytes. researchgate.net Its mechanism of action involves a series of redox reactions with hemoglobin, leading to the generation of harmful reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses. researchgate.netwho.int This induced oxidative environment allows researchers to study the cellular and molecular consequences of oxidative damage.
The administration of phenylhydrazine leads to the generation of several reactive oxygen species, including superoxide anion radicals and hydrogen peroxide. cibtech.orgresearchgate.net These ROS are products of the interaction between phenylhydrazine and oxyhemoglobin. researchgate.netnih.gov The resulting surge in intracellular ROS initiates a cascade of damaging reactions, most notably lipid peroxidation. researchgate.netcibtech.org This process involves the oxidative degradation of polyunsaturated fatty acids within the erythrocyte membrane, compromising its structural integrity and fluidity. cibtech.orgnih.gov Studies have demonstrated that phenylhydrazine treatment significantly increases markers of lipid peroxidation, such as malondialdehyde (MDA), and the production of volatile hydrocarbons like ethane and pentane, which serve as in vivo and in vitro indicators of this damage. researchgate.netnih.gov
| Parameter | Observation in Phenylhydrazine-Treated Models | Reference |
|---|---|---|
| Lipid Peroxidation Markers (e.g., MDA, TBARS) | Significant increase in both whole blood and red blood cell lysate. | researchgate.net |
| Volatile Hydrocarbons (Ethane, Pentane) | Increased exhalation in rats treated with phenylhydrazine, indicating in vivo lipid peroxidation. | nih.gov |
| Membrane Fluidity | Dramatically diminished lipid fluidity of the erythrocyte membrane. | nih.gov |
The oxidative stress induced by phenylhydrazine extends to the critical protein components of the erythrocyte membrane skeleton. researchgate.net The cytoskeletal protein spectrin, which is essential for maintaining the biconcave shape and mechanical stability of the red blood cell, is particularly vulnerable. Research shows that phenylhydrazine treatment causes a marked decrease in the intensity of both the alpha- and beta-spectrin bands in electrophoretic studies, indicating significant degradation. nih.govnih.gov This degradation is characterized by the loss of the protein without the formation of high-molecular-weight aggregates, suggesting a direct oxidative breakdown involving main-chain cleavage rather than a process mediated by cellular proteases. nih.gov This damage to the cytoskeleton contributes directly to the loss of membrane integrity and deformability. nih.gov
Studies on Erythropoiesis and Hemolytic Anemia Models
Phenylhydrazine is widely used to create robust and reproducible animal models of acute hemolytic anemia. nih.govresearchgate.net This model is invaluable for studying the pathophysiology of hemolysis and the compensatory hematopoietic response known as stress erythropoiesis, which primarily occurs in the spleen in these models. nih.govplos.orgnih.gov
The induction of anemia by phenylhydrazine is a direct consequence of the severe oxidative damage inflicted upon red blood cells. nih.govneliti.com The process begins with the generation of ROS and the subsequent oxidation of both hemoglobin and membrane components. researchgate.netnih.gov Lipid peroxidation disrupts the erythrocyte membrane, while the degradation of skeletal proteins like spectrin weakens its structure. researchgate.netresearchgate.net These damaged erythrocytes, often bearing surface abnormalities and reduced flexibility, are recognized and rapidly cleared from circulation by macrophages in the reticuloendothelial system, particularly in the spleen and liver. researchgate.netcibtech.org This accelerated destruction of red blood cells leads to a rapid decrease in hemoglobin concentration and hematocrit, culminating in acute hemolytic anemia. researchgate.netresearchgate.net
A hallmark of phenylhydrazine-induced hemolysis is the oxidative modification of hemoglobin. researchgate.net Phenylhydrazine reacts with oxyhemoglobin, oxidizing the ferrous iron (Fe²⁺) in the heme group to its ferric state (Fe³⁺), thereby forming methemoglobin. researchgate.net Methemoglobin is incapable of binding and transporting oxygen. This oxidative process destabilizes the hemoglobin molecule, leading to its denaturation and precipitation within the erythrocyte. researchgate.netnih.gov These intracellular precipitates of denatured hemoglobin are known as Heinz bodies. researchgate.netnih.gov Heinz bodies can attach to the inner surface of the red blood cell membrane, contributing to membrane damage and reduced cellular deformability. nih.govnih.gov
Erythrocyte deformability is a critical property that allows red blood cells to pass through narrow capillaries smaller than their own diameter. Phenylhydrazine-induced damage significantly impairs this characteristic. The oxidative degradation of spectrin compromises the integrity of the membrane skeleton, a key determinant of the cell's viscoelastic properties. karazin.ua Furthermore, the attachment of rigid Heinz bodies to the membrane proteins, such as band 3, causes further immobilization and stiffening of the membrane. nih.gov Studies using techniques like flow EPR (electron paramagnetic resonance) have shown that the decrease in deformability begins even before Heinz bodies are visibly formed and is enhanced by their attachment to the membrane. nih.gov This loss of flexibility contributes to the premature destruction of erythrocytes as they struggle to navigate the microvasculature, particularly within the spleen.
| Feature | Description in Phenylhydrazine-Induced Anemia Model | Reference |
|---|---|---|
| Hematological Changes | Decreased hemoglobin, hematocrit, and red blood cell count; increased reticulocytosis. | researchgate.netconicet.gov.ar |
| Key Molecular Events | Oxidation of oxyhemoglobin to methemoglobin; precipitation of denatured hemoglobin. | researchgate.net |
| Cellular Structures | Formation of intracellular Heinz bodies. | nih.govresearchgate.net |
| Biomechanical Properties | Reduced erythrocyte membrane deformability and fluidity. | nih.govnih.gov |
Mitochondrial Extrusion in Reticulocytes
A critical application of phenylhydrazine hydrochloride is in the study of erythropoiesis, specifically the maturation of reticulocytes into erythrocytes. A key event in this process is the removal of mitochondria from the immature red blood cells. In animal models, the administration of this compound induces hemolytic anemia, which in turn stimulates a synchronized wave of reticulocyte production. This synchronized population provides an ideal system for observing the detailed steps of cellular maturation.
Research using this model has elucidated the mechanism of mitochondrial extrusion. The process begins with the attraction of vesicles to the mitochondria within the reticulocyte. nih.govnih.govplos.orgnih.gov These vesicles then encircle the mitochondrion, along with other components like ferritin, forming double membrane-limited vacuoles. nih.govnih.govplos.orgnih.gov These vacuoles can merge into larger structures, which typically move towards the cell periphery. nih.govnih.govplos.orgnih.gov The final step involves the fusion of the vacuole's outer membrane with the reticulocyte's plasma membrane, which creates an opening to release the mitochondrion into the extracellular space. nih.govnih.govplos.org This phenylhydrazine-induced model has been fundamental to understanding the controlled, sequential process of organelle removal necessary for the formation of mature, anucleated, and amitochondrial red blood cells. nih.gov
Modulation of Immune Reactions
This compound is also used as a tool to study and modulate immune reactions. Its primary effect, the induction of hemolytic anemia, triggers a significant response from the immune system. The compound causes oxidative damage to red blood cells, leading to the formation of Heinz bodies (precipitates of denatured hemoglobin) and subsequent removal of these damaged cells by macrophages, primarily in the spleen and liver. nih.gov This provides a valuable in vivo model for studying phagocytosis and the clearance of senescent or damaged cells.
Furthermore, the systemic response to phenylhydrazine-induced anemia involves changes in leukocyte populations. Studies have reported an initial increase in white blood cell counts, or leukocytosis, as a stress reaction to the induced hemolysis. Research has also indicated that compounds derived from natural sources may alter the immune response in phenylhydrazine-treated models by contributing to the regulation of T-cells and inhibiting pro-inflammatory cytokines, thus restoring a balanced immune state. wikipedia.org
Enzyme Inhibition Studies
The ability of this compound to interact with and inhibit various enzymes makes it a useful compound for biochemical studies aimed at understanding enzyme structure, function, and reaction mechanisms.
This compound is recognized as a selective inhibitor of mannosidase. who.int Mannosidases are critical enzymes in the biosynthetic pathway of N-linked glycoproteins, responsible for trimming mannose residues from oligosaccharide chains. By inhibiting this enzyme, researchers can investigate the consequences of disrupting this pathway, which can affect a wide range of cellular processes including protein folding and cell-cell communication.
In the field of microbiology and environmental science, phenylhydrazine is a well-established suicide inhibitor of hydroxylamine dehydrogenase (HAO). nih.govyoutube.com HAO is a crucial enzyme in ammonia-oxidizing bacteria, catalyzing the oxidation of hydroxylamine to nitrite (B80452) as part of the global nitrogen cycle. nih.govyoutube.com Phenylhydrazine irreversibly inhibits this enzyme, making it an invaluable tool for studying the archaeal ammonia (B1221849) oxidation pathway and for differentiating the activity of various microbial groups in environmental samples. nih.govyoutube.com
While this compound is a known inhibitor for several enzymes, a review of the scientific literature indicates a lack of significant findings regarding its inhibitory effects on alanine racemase, catechol oxidases, and enacyloxin oxidase. Research on the inhibition of alanine racemase, a key enzyme in bacterial cell wall synthesis, focuses on substrate analogs like D-cycloserine and other novel compounds identified through high-throughput screening. nih.govnih.govplos.org Similarly, studies on catechol oxidase inhibition often cite other compounds, such as phenylthiourea. There is no readily available research detailing the effects of this compound on these specific enzymes.
Investigation of Cellular Processes and Pathways
This compound's broad effects on cellular physiology allow its use in the investigation of various fundamental cellular processes and pathways. Its primary mechanism involves inducing oxidative stress on erythrocytes, which leads to hemolysis. nih.gov This action is exploited by researchers to study cellular responses to oxidative damage, including the denaturation of cytoskeletal proteins, lipid peroxidation, and the activation of antioxidant defense systems. nih.gov
The controlled induction of anemia is a cornerstone of its utility, providing a robust model to study erythropoiesis, from the signaling pathways that trigger red blood cell production to the final maturation steps of reticulocytes. nih.govnih.gov The compound's ability to react with carbonyl groups on biological molecules also makes it a subject of interest in studying chemical modifications of proteins and other macromolecules. who.int
Table 1: Research Applications of this compound in Cellular Biology
| Research Area | Biological Process Investigated | Model System/Effect | Key Findings |
|---|---|---|---|
| Erythropoiesis | Mitochondrial Extrusion in Reticulocytes | Phenylhydrazine-induced anemia in animal models | Elucidation of a vesicle-based mechanism for organelle removal via vacuole formation and fusion with the cell membrane. |
| Immunology | Phagocytosis & Immune Modulation | Clearance of damaged red blood cells | Provides an in vivo model to study macrophage function and the systemic immune response to cellular damage. |
| Enzymology | Enzyme Inhibition | In vitro enzyme assays | Acts as a selective inhibitor of mannosidase and a suicide inhibitor of hydroxylamine dehydrogenase (HAO). |
| Cellular Stress | Oxidative Stress Pathways | Induction of hemolysis and oxidative damage | Used to study cellular responses to reactive oxygen species, protein denaturation, and lipid peroxidation. |
Table 2: Summary of this compound's Effects on Specific Enzymes
| Enzyme | Family/Function | Role in Research |
|---|---|---|
| Mannosidase | Glycoside Hydrolase | Used as a selective inhibitor to study glycoprotein processing. |
| Hydroxylamine Dehydrogenase (HAO) | Oxidoreductase | Used as an irreversible (suicide) inhibitor to study the nitrogen cycle in microorganisms. |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Alanine |
| Catechol |
| D-cycloserine |
| Enacyloxin |
| Ferritin |
| Hemoglobin |
| Hydroxylamine |
| Mannose |
| Nitrite |
| This compound |
Influence on Cell Signaling Pathways
This compound is utilized in research to modulate key cell signaling pathways, primarily due to its effects on red blood cells and the subsequent systemic responses. Its interference with erythropoiesis is a notable example.
JAK/STAT Pathway: Phenylhydrazine is known to interfere with the binding of erythropoietin (EPO) to the erythropoietin receptor (EPOR). This disruption affects the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade, which is crucial for the maturation of erythrocytes who.int. By inhibiting this pathway, phenylhydrazine administration leads to a state of hemolytic anemia, making it a useful model for studying red blood cell production and related disorders.
Ras/MAPK Pathway: Research indicates that phenylhydrazine also plays a role in the deregulation of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway nih.gov. The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. Dysregulation of this pathway is implicated in various cellular processes, and phenylhydrazine provides a chemical tool to investigate these mechanisms.
NF-κB Pathway: The hemolytic activity of phenylhydrazine induces a significant inflammatory response. While a direct activation mechanism is complex, the resulting oxidative stress and cellular damage can trigger the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is central to regulating inflammatory responses, and phenylhydrazine-induced hemolysis models are used to study the interplay between red blood cell destruction, inflammation, and NF-κB activation.
Alteration of Gene Expression related to Oxidative Stress
The primary mechanism of phenylhydrazine's action is the generation of reactive oxygen species (ROS), leading to significant oxidative stress. This property is widely exploited to study the cellular antioxidant response and the associated changes in gene expression.
Nrf2 Pathway: Phenylhydrazine-induced oxidative stress leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes researchgate.netnih.gov. Studies investigating protective agents against phenylhydrazine toxicity have shown that phenylhydrazine treatment alone alters the mRNA expression levels of Nrf2 researchgate.net.
Superoxide Dismutase (SOD): Specifically, expression of SOD-2 and SOD-3 can be affected following exposure to phenylhydrazine researchgate.net.
Heme Oxygenase-1 (HO-1): As a downstream target of the Nrf2 pathway, the expression of the gene encoding HO-1 is a key response to phenylhydrazine-induced hemolysis and oxidative stress researchgate.netresearchgate.net.
Catalase (CAT) and Glutathione Peroxidase (GPx): The expression of genes for these hydrogen peroxide-detoxifying enzymes is also modulated as part of the cellular defense against the oxidative damage initiated by phenylhydrazine.
The table below summarizes the key genes and pathways affected by this compound-induced oxidative stress.
| Pathway/Gene Family | Specific Gene/Factor | Effect of Phenylhydrazine Exposure |
| Transcription Factor | Nrf2 (Nuclear factor erythroid 2-related factor 2) | Activation and altered mRNA expression |
| Antioxidant Enzymes | SOD (Superoxide Dismutase) | Altered mRNA expression (SOD-2, SOD-3) |
| Antioxidant Enzymes | HMOX1 (Heme Oxygenase-1) | Upregulation via Nrf2 pathway |
| Antioxidant Enzymes | CAT (Catalase) | Modulated gene expression |
| Antioxidant Enzymes | GPx (Glutathione Peroxidase) | Modulated gene expression |
Interaction with Key Enzymes and Metabolic Pathways
This compound directly and indirectly interacts with several enzymes and metabolic pathways, particularly within erythrocytes, due to the high concentration of hemoglobin and the cell's reliance on specific metabolic routes for protection against oxidative damage.
Glucose Metabolism: In erythrocytes, phenylhydrazine exposure has been shown to increase glucose utilization. This is, in part, a compensatory response to the massive oxidative stress. Measurement of carbon dioxide formation from radiolabeled glucose indicates a stimulation of the Pentose Phosphate Pathway (PPP) at lower concentrations of phenylhydrazine nih.gov. The PPP is critical for producing NADPH, which is required by glutathione reductase to maintain a reduced pool of glutathione, a key cellular antioxidant.
Glutathione Metabolism: The compound causes a significant reduction in the concentration of reduced glutathione (GSH) nih.gov. This depletion occurs as GSH is consumed in the process of detoxifying the reactive oxygen species generated by phenylhydrazine's interaction with hemoglobin. Phenylhydrazine derivatives have also been implicated in the direct inhibition of enzymes like glutathione reductase taylorandfrancis.com.
Energy Metabolism: A major consequence of phenylhydrazine exposure in red blood cells is severe ATP depletion. This energy crisis results from both the dephosphorylation of ATP to ADP and AMP and its further catabolism to inosine monophosphate and hypoxanthine nih.gov.
Pyridine Nucleotides: The levels of reduced pyridine nucleotides (NADH and NADPH) have been observed to increase. This reflects the cell's attempt to counter the overwhelming oxidative challenge by increasing the activity of pathways that produce these reducing equivalents nih.gov.
Hemoglobin and Cytochrome P-450: Phenylhydrazine interacts directly with hemoglobin and cytochrome P-450 in an oxidation reaction. This process generates destructive free radicals, including the phenyl radical, which are responsible for initiating hemolysis and widespread cellular damage who.intresearchgate.net.
Applications in Toxicological Research Models
This compound is a well-established toxicant used to create animal and cellular models for studying various forms of toxicity, including genotoxicity, carcinogenicity, and developmental toxicity.
Genotoxicity and Mutagenicity Studies
This compound is recognized for its genotoxic potential and is used as a model compound in mutagenicity assays.
Mutagenicity: It has been found to be a frameshift mutagen in several bacterial gene mutation tests, such as the Ames test, with and without metabolic activation industrialchemicals.gov.aunih.gov.
DNA Damage: In vitro studies have demonstrated its capacity to cause DNA damage. For instance, this compound elicits positive DNA repair responses in the hepatocyte primary culture/DNA repair test, indicating that it causes damage that triggers the cell's repair machinery nih.govnih.gov.
In Vivo Genotoxicity: There is evidence of genotoxic activity in vivo. Phenylhydrazine has tested positive in micronucleus tests in mice, which detect chromosomal damage industrialchemicals.gov.au. Furthermore, administration of phenylhydrazine to rats has been shown to result in the formation of DNA adducts, specifically N7-methylguanine, in liver DNA nih.gov. The formation of such adducts is a critical step in chemical carcinogenesis.
Carcinogenic Effects and Tumorigenesis Studies
Chronic exposure to this compound has been shown to be carcinogenic in animal models, making it a subject of study in cancer research.
Tumor Induction in Mice: Lifetime administration of this compound to Swiss mice in their drinking water resulted in a significantly increased incidence of blood vessel tumors industrialchemicals.gov.aunih.gov.
Types of Tumors: The induced vascular tumors are histopathologically classified as angiomas and angiosarcomas nih.gov. In other studies where the compound was administered by gavage, it induced a significant increase in lung tumors, including adenomas and adenocarcinomas, in BALB/c mice industrialchemicals.gov.auca.gov. The malignancy of these lung tumors was noted to be higher than that induced by other hydrazine (B178648) compounds industrialchemicals.gov.auca.gov.
The table below summarizes findings from key carcinogenicity studies in mice.
| Study (Reference) | Animal Strain | Route of Administration | Key Findings | Tumor Types |
| Toth & Shimizu, 1976 | Swiss Mice | Drinking Water (0.01%) | Significant increase in blood vessel tumors in both males and females. | Angiomas, Angiosarcomas |
| Clayson et al., 1966 | BALB/c Mice | Gavage | Significant increase in lung tumors. | Lung Adenomas, Adenocarcinomas |
Embryotoxicity in Zebrafish Models
The zebrafish (Danio rerio) embryo is a widely used in vivo model for developmental toxicity screening due to its rapid, external, and transparent embryonic development nih.gov. This compound has been shown to be a potent embryotoxic agent in this model.
Dose- and Time-Dependent Toxicity: Exposure of zebrafish embryos and larvae to this compound causes toxicity in a dose- and time-dependent manner. The median lethal concentration (LC50) for both embryos and larvae has been established at 0.7 µg/mL nih.govnih.gov.
Developmental Effects: The chemical induces a range of developmental abnormalities, including:
Delayed Hatching: A significant delay in the hatching of embryos compared to controls nih.gov.
Reduced Heart Rate: A significant decrease in the heart rate of exposed larvae nih.gov.
Phenotypic Malformations: Various morphological defects are observed, especially at higher concentrations. These include enlarged yolk sacs, pericardial edema, body curvature, tail bends, and underdeveloped head and eyes nih.govresearchgate.netresearchgate.net.
Apoptosis: Increased levels of programmed cell death (apoptosis) are detected, particularly in the caudal fin region of the larvae nih.govnih.gov.
These findings establish this compound as a model teratogen for studying chemical-induced developmental defects in a vertebrate system nih.govresearchgate.net.
Environmental Considerations and Industrial Effluent Treatment
Characterization of Phenylhydrazine (B124118) Hydrochloride Production Effluent
The liquid waste generated during the synthesis of phenylhydrazine hydrochloride, specifically from processes like diazotization, reduction, and acid precipitation, is substantial, with approximately 10 tons of effluent produced for every ton of product. mdpi.com This wastewater is highly acidic, with a pH that can be as low as 0.5 due to the use of excess hydrochloric acid. who.intindustrialchemicals.gov.au
The effluent contains a mixture of hazardous substances, including residual this compound, which is toxic and carcinogenic. mdpi.com Additionally, it is laden with various ammonium (B1175870) salts and other organic by-products, contributing to its high toxicity and characteristic pink color. who.intindustrialchemicals.gov.au The arbitrary discharge of such effluent can lead to severe environmental pollution and represents a loss of potentially recoverable resources. who.int
A typical composition of the wastewater from this compound production is detailed in the table below, based on findings from pilot-scale tests. mdpi.comtcichemicals.com
| Component | Mass Percentage (wt %) |
|---|---|
| This compound (PHH) | 0.86 - 1.25 |
| Sodium Chloride (NaCl) | 4.4 |
| Hydrochloric Acid (HCl) | ~0.9 |
| Ammonium Chloride (NH₄Cl) | 9.2 |
| Ammonium Bisulfate (NH₄HSO₄) | 16.8 |
| Ammonium Bisulfite (NH₄HSO₃) | 1.7 |
| Other Organic Compounds | Not specified |
Data sourced from pilot-scale tests of this compound production effluent. mdpi.comtcichemicals.com
Advanced Wastewater Treatment Technologies
To address the challenges posed by this compound production effluent, a multi-step wastewater treatment approach is necessary. This approach focuses on neutralizing the acidic effluent, recovering valuable compounds, removing harmful substances, and recycling process materials to minimize waste and environmental impact.
A crucial first step in treating the highly acidic effluent is neutralization. The use of liquid ammonia (B1221849) is an effective method for this purpose. mdpi.com When introduced into the wastewater, liquid ammonia reacts with the acidic components, such as hydrochloric acid, ammonium bisulfate, and ammonium bisulfite, converting them into their respective ammonium salts. mdpi.comnih.gov This process raises the pH of the effluent to an alkaline state, typically around 9.0 to 9.5. industrialchemicals.gov.au
Under these alkaline conditions, this compound is converted into its free base form, phenylhydrazine, which is essential for its subsequent recovery. mdpi.com The neutralization reactions can be summarized as follows:
HCl + NH₃ → NH₄Cl
NH₄HSO₄ + NH₃ → (NH₄)₂SO₄
NH₄HSO₃ + NH₃ → (NH₄)₂SO₃
C₆H₅NHNH₂·HCl + NH₃ → C₆H₅NHNH₂ + NH₄Cl nih.gov
This neutralization step is fundamental for preparing the wastewater for the subsequent recovery and purification processes.
Following neutralization, the recovery of the now liberated phenylhydrazine is achieved through a liquid-liquid extraction process. mdpi.com An organic solvent, such as ethylbenzene (B125841) or xylene, is used as the extractant. mdpi.com In this stage, the phenylhydrazine, which is more soluble in the organic solvent than in the aqueous phase, is transferred from the wastewater into the organic extractant.
The next step is re-extraction, where the phenylhydrazine is recovered from the organic solvent. This is accomplished by introducing concentrated hydrochloric acid into the extraction phase. mdpi.com The hydrochloric acid reacts with the phenylhydrazine to reform this compound, which then precipitates out of the organic solvent due to its lower solubility. mdpi.com This allows for the separation and collection of the this compound, which can be recycled back into the production process or sold as a product. The recovery rate of this compound through this extraction-reextraction technology can be as high as 90.0%. mdpi.com
After the extraction of phenylhydrazine, the remaining wastewater, known as the raffinate, still contains a high concentration of ammonium salts. To manage this, a process for sulfate (B86663) removal is employed. Lime milk (a solution of calcium hydroxide) is added to the raffinate. This leads to a reaction where the sulfate ions precipitate out as calcium sulfate dihydrate, commonly known as gypsum. who.intindustrialchemicals.gov.au The gypsum can then be filtered out of the solution. who.int
The remaining solution is rich in ammonium salts like ammonium chloride and ammonium sulfate. Through processes of evaporation, concentration, cooling, and crystallization, these high-value ammonium salts can be recovered. mdpi.com These recovered salts have potential applications as raw materials for the production of compound fertilizers. mdpi.com
The raffinate phase, after the removal of phenylhydrazine and sulfates, contains free ammonia due to the initial neutralization step. This ammonia can be recovered through a process called ammonia vapor stripping. The raffinate is heated to evaporate the ammonia. who.intindustrialchemicals.gov.au The ammonia vapor is then cooled and absorbed into the water to form ammonia liquor. who.intindustrialchemicals.gov.au
Environmental Fate and Biodegradation Studies
Understanding the environmental fate of this compound is essential for assessing its potential impact on ecosystems. Most emissions of phenylhydrazine are into the hydrosphere, where at acidic pH, it exists as the salt form. who.int In the atmosphere, it is expected to exist solely in the vapor phase and has a calculated rapid atmospheric half-life of 3.1 to 9 hours due to its reaction with hydroxyl radicals. who.int
Phenylhydrazine is considered to be readily biodegradable, which is expected to be the primary mechanism for its breakdown in the environment. who.int It also undergoes photochemical degradation and autoxidation in the presence of oxygen, a process that is accelerated by light and heat. who.int Hydrolysis is not expected to be a significant degradation pathway. who.int
The compound has a low potential for bioaccumulation, with an estimated bioconcentration factor of 5. who.int Its mobility in soil has not been extensively studied, but it is expected to be mobile due to its water solubility. fishersci.com
Despite its biodegradability, phenylhydrazine is very toxic to aquatic organisms. fishersci.comscbt.com Studies on zebrafish have shown it to be toxic to both embryos and larvae in a dose- and time-dependent manner, with a median lethal concentration (LC50) determined to be 0.7 µg/mL for both. nih.gov The lowest reported no-observed-effect concentration (NOEC) in standard acute fish tests is 0.01 mg/litre. who.int Fish are generally more sensitive to phenylhydrazine than daphnids or bacteria. who.int
Q & A
Q. What are the established protocols for synthesizing phenylhydrazine hydrochloride in laboratory settings?
this compound is synthesized via diazotization of aniline followed by reduction and acid precipitation. Key steps include:
- Diazotization : React aniline with sodium nitrite in HCl to form diazonium salt .
- Reduction : Use sodium sulfite or stannous chloride to reduce the diazonium salt. Sodium sulfite yields higher efficiency (83.5% total yield) .
- Acid Precipitation : Add 30% HCl at 70–90°C to precipitate this compound. Purify via crystallization from water and HCl, yielding 85–90 g of pure product per 100 g crude material .
Q. What safety measures are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid skin contact due to dermatitis risks and systemic toxicity .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, which cause respiratory irritation and methemoglobinemia .
- Decontamination : Wash exposed skin with dilute acetic acid, followed by water. For spills, use wet methods (no dry sweeping) and neutralize with weak acids .
Q. How is this compound used to detect carbonyl compounds in analytical chemistry?
- Hydrazone Formation : React with aldehydes/ketones to form phenylhydrazones, characterized by distinct melting points. For example, benzaldehyde forms a hydrazone melting at 156°C .
- Procedure : Mix 2.6 g this compound and 2 g sodium acetate in 8 mL water. Add the carbonyl compound and heat to crystallize the derivative .
Q. What are the standard methods for quantifying this compound in experimental samples?
Q. How is this compound employed in inducing experimental anemia in animal models?
- Mechanism : Damages red blood cells (RBCs) via oxidative hemolysis, causing anemia. Administer 40–60 mg/kg intraperitoneally in rodents .
- Monitoring : Track RBC count, hemoglobin, and methemoglobin levels. Chronic exposure may require liver/kidney function tests due to organ toxicity .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in Fischer indole synthesis?
- Reaction Pathway : Reacts with ketones/aldehydes to form phenylhydrazones, which undergo [3,3]-sigmatropic rearrangement under acidic conditions to yield indoles. For example, butanone forms 2,3-dimethylindole at 150°C under microwave irradiation .
- Optimization : Use ethereal solvents (e.g., DMF) and stoichiometric HCl for higher yields (85–90%). Avoid excess water to prevent hydrolysis .
Q. How do contradictory data on this compound’s stability impact experimental reproducibility?
Q. What advanced analytical techniques resolve structural ambiguities in phenylhydrazine derivatives?
Q. How does this compound interact with transition metals in catalytic systems?
- Complexation : Forms chelates with Cu²⁺ and Fe³⁺, inhibiting corrosion in polymer coatings. Ortho-substituted derivatives show higher inhibition efficiency (e.g., 2,4-dichlorophenylhydrazine) .
- Redox Reactions : Mediates electron transfer in superoxide (O₂⁻) generation, detectable via nitroblue tetrazolium assays .
Q. What are the implications of this compound’s carcinogenic potential in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
